Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theDNA polymerase III sliding clamp (DnaN) . This protein plays a crucial role in DNA replication and repair, making it a potential target for various therapeutic interventions .
Mode of Action
For instance, compounds like griselimycins, which contain (2S,4R)-4-methylproline moieties, have been found to bind to DnaN with significant affinity . This binding can potentially disrupt the normal functioning of the protein, leading to changes in DNA replication and repair processes .
Biochemical Pathways
Given its potential interaction with dnan, it may influence theDNA replication and repair pathways . Disruption of these pathways can have downstream effects on cell division and survival, potentially leading to cell death .
Result of Action
If it does indeed interact with dnan, it could potentially disrupt dna replication and repair processes, leading to cell death . This could have therapeutic implications in conditions where cell proliferation is a concern, such as in cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the use of proline derivatives. One common method involves the esterification of (2S,4R)-4-hydroxyproline with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Methylproline: This compound shares a similar structure but has a methyl group instead of a hydroxyl group.
(2S,4R)-4-Hydroxyproline: This is the parent compound from which Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate is derived.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities. Its ability to modulate oxidative stress and inflammation pathways makes it particularly valuable in the development of therapeutic agents for neurodegenerative and inflammatory diseases.
Properties
IUPAC Name |
methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJQBJHYKVHRIS-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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